Pitstop 2

概要

説明

Pitstop 2 is a novel, selective, and cell membrane-permeable clathrin inhibitor. It competitively binds to the clathrin terminal domain, specifically inhibiting clathrin-mediated endocytosis (CME) . Its IC50 value for inhibiting the association of amphiphysin with clathrin terminal domain is approximately 12 μM . Unlike some other compounds, this compound does not rely on abbreviations or acronyms for its chemical name or logo.

準備方法

合成経路と反応条件

ピットストップ 2 の合成経路はよく研究されていますが、具体的な詳細は広く公開されていません。研究者は確立された方法を用いてピットストップ 2 を合成することに成功していますが、独自の情報の存在により、正確な反応条件へのアクセスが制限される可能性があります。

工業的生産方法

残念ながら、ピットストップ 2 の工業的生産方法の詳細については、公表されていません。研究用として入手できることから、大規模に合成可能であることが示唆されています。

化学反応の分析

ピットストップ 2 は、クラトリリンおよびアンフィフィシンと相互作用します。 ピットストップ 2 の主な作用機序は CME の阻害ですが、クラトリリン非依存性エンドサイトーシス (CIE) にも影響を与える可能性があります 。これらの反応で使用される一般的な試薬と条件は、独自の情報です。

4. 科学的研究における応用

ピットストップ 2 は、さまざまな科学分野で応用されています。

化学: 研究者はピットストップ 2 を使用して、クラトリリン媒介プロセスとエンドサイトーシスを研究しています。

生物学: ピットストップ 2 は、細胞内輸送と小胞の動態を調査するのに役立ちます。

医学: エンドサイトーシスの調節不全を伴う疾患の文脈において、特に治療の可能性が探求されています。

産業: 広く採用されているわけではありませんが、その独自の特性により、創薬の有望な候補となっています。

科学的研究の応用

Clathrin-Mediated Endocytosis Inhibition

Mechanism of Action

Pitstop-2 functions by binding to the terminal β-propeller domain of the heavy chain of clathrin, effectively inhibiting CME. This inhibition is crucial for studying endocytic pathways and understanding cellular uptake mechanisms.

Applications in Research

- Cellular Uptake Studies : Pitstop-2 is widely employed in experiments to delineate the roles of clathrin in endocytosis, providing insights into how cells internalize various substances.

- Drug Delivery : By modulating CME, researchers can explore novel drug delivery systems that exploit endocytic pathways for therapeutic agents.

Disruption of Nuclear Pore Complexes

Mechanism and Effects

Recent studies have demonstrated that Pitstop-2 not only inhibits CME but also disrupts NPC integrity. This interference affects nucleocytoplasmic transport, which is essential for cellular function.

Research Findings

- Structural and Functional Integrity : Pitstop-2 causes a collapse of the NPC permeability barrier, affecting the binding of Importin β, a key transport receptor. This was observed in mammalian cells where treatment led to significant alterations in NPC structure and function .

- Binding Affinity : Computational docking analyses reveal that Pitstop-2 exhibits high binding affinities to β-propeller folds of NPC scaffold proteins, similar to its interaction with clathrin .

Case Study 1: Impact on Synaptic Vesicle Recycling

Research involving the application of Pitstop-2 in vivo demonstrated its effects on synaptic vesicle recycling at central synapses. The compound reduced the density of small synaptic vesicles (bSV) while increasing large endosome volumes, indicating a shift in vesicular dynamics during neurotransmission .

Case Study 2: Nucleocytoplasmic Transport Disruption

In studies focused on NPC functionality, it was shown that treatment with Pitstop-2 significantly compromised the permeability barrier of NPCs across different vertebrate species. This finding highlights its potential as a tool for investigating nucleocytoplasmic transport mechanisms .

Potential Therapeutic Applications

The unique properties of Pitstop-2 position it as a candidate for various therapeutic applications:

- Targeting NPC-associated Diseases : Given its ability to disrupt NPC integrity, Pitstop-2 may be explored in the context of diseases linked to nucleocytoplasmic transport dysfunctions.

- Nanomedicine : Its dual role as an inhibitor of CME and disruptor of NPCs opens avenues for novel nanomedicine strategies aimed at enhancing drug delivery and targeting specific cellular pathways.

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Clathrin-Mediated Endocytosis | Inhibits clathrin function | Used in drug delivery and cellular uptake studies |

| Nuclear Pore Complex Disruption | Alters NPC integrity | Compromises nucleocytoplasmic transport |

| Synaptic Vesicle Dynamics | Modifies vesicle recycling processes | Reduces bSV density; increases large endosome volume |

作用機序

ピットストップ 2 は、クラトリリン末端ドメインに直接結合し、クラトリリンボックス含有アクセサリタンパク質リガンドと重複します。 これにより、クラトリリン被覆小胞の形成を妨げ、エンドサイトーシスを阻害します 。関与する正確な分子標的と経路は、まだ調査中です。

類似化合物との比較

ピットストップ 2 は、その選択性と細胞透過性により際立っていますが、他のクラトリリン阻害剤も存在します。注目すべき化合物には、ピットストップ 1(先行化合物)、ダイナソール、クロロプロマジンなどがあります。各化合物には、異なる特性と作用機序があります。

生物活性

Pitstop 2 is a small molecule known primarily as an inhibitor of clathrin-mediated endocytosis (CME). Its biological activity extends beyond this primary function, impacting various cellular processes and structures. This article delves into the detailed mechanisms of action, specificity, and broader implications of this compound's biological activity, supported by data tables and case studies.

This compound functions by binding to the terminal β-propeller domain of clathrin heavy chains, disrupting the assembly of clathrin coats necessary for CME. Research indicates that it not only inhibits CME but also affects clathrin-independent endocytosis (CIE), suggesting potential off-target effects or a common mechanism affecting multiple endocytic pathways.

Key Findings:

- Inhibition of Endocytosis : Studies show that this compound significantly reduces the internalization of cargo proteins through both CME and CIE pathways. For instance, in HeLa cells, treatment with this compound led to a marked decrease in the uptake of transferrin, a classic marker for CME, as well as SNAP-Tac, which typically enters cells via CIE .

- Non-Specific Effects : The compound's effects were observed even in cells with mutations in clathrin heavy chains, indicating that its inhibitory action may not be limited to clathrin-dependent mechanisms .

Impact on Cellular Structures

Recent studies have highlighted this compound's disruptive effects on nuclear pore complexes (NPCs), which are critical for nucleocytoplasmic transport. The compound has been shown to compromise the permeability barrier of NPCs, allowing the diffusion of large macromolecules that are usually excluded from the nucleus.

Table: Effects of this compound on Endocytic Pathways

| Study | Cell Type | Endocytic Pathway | Effect Observed |

|---|---|---|---|

| Dutta et al. (2012) | HeLa | CME | Inhibited transferrin uptake |

| Dutta et al. (2012) | HeLa | CIE | Inhibited SNAP-Tac internalization |

| von Kleist et al. (2022) | Calyx of Held | SV Recycling | Impaired synaptic vesicle recycling |

| Frolova et al. (2023) | Mammalian Cells | NPC Integrity | Compromised permeability barrier |

Case Studies

- Clathrin-Mediated Endocytosis : In a study involving HeLa cells, pre-incubation with this compound at a concentration of 30 µM resulted in significant inhibition of transferrin uptake across various conditions, demonstrating its potency as an inhibitor .

- Nuclear Pore Complex Disruption : Research conducted on vertebrate NPCs revealed that this compound disrupts structural integrity and functionality at concentrations similar to those required for inhibiting CME. This dual action suggests potential therapeutic applications in diseases where NPC function is compromised .

- Synaptic Vesicle Recycling : A study on the calyx of Held synapse showed that administration of this compound led to impaired recycling of synaptic vesicles under physiological conditions, indicating its role in neurotransmitter release dynamics .

Broader Implications

The diverse effects of this compound highlight its potential utility in biomedical research and therapeutic applications. Its capacity to disrupt both CME and NPC integrity positions it as a valuable tool for studying endocytic processes and nucleocytoplasmic transport mechanisms.

特性

IUPAC Name |

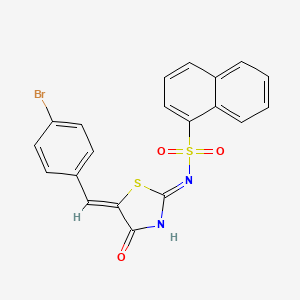

(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。